3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using substituted pyridines and hydroxylamine-O-sulfonic acid to obtain N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate . The resulting pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are hydrolyzed in sodium hydroxide (NaOH) solution to yield the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms .
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Material Science: Its photophysical properties make it useful in the development of new materials for electronic and photonic applications.
Biological Studies: The compound is used in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and affecting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-b]pyridine: A related compound used as a TRK inhibitor with distinct pharmacological properties.
Uniqueness
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolo-fused heterocycles . Its bromine atom and carboxylic acid group provide versatile sites for further functionalization, making it a valuable scaffold in drug discovery and material science .
Biological Activity
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The structural formula of this compound is characterized by a fused pyrazole and pyridine ring system, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This unique structure contributes to its biological activity, particularly in enzyme inhibition and kinase interactions.
The primary mechanism of action for this compound involves its ability to inhibit specific protein kinases. By binding to the ATP-binding site of these kinases, the compound effectively blocks the phosphorylation of downstream targets, disrupting critical cellular signaling pathways. This inhibition is particularly relevant in the context of diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders .
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting various kinases involved in cell proliferation and survival. Notably, it has shown promise as an AXL and c-MET kinase inhibitor, which are implicated in tumor growth and metastasis .
Anticancer Potential
Several studies have highlighted the anticancer properties of this compound. For instance, it has been demonstrated to induce apoptosis in cancer cell lines through its kinase inhibitory effects. The selectivity for specific kinases allows for targeted therapeutic strategies with potentially reduced side effects compared to conventional chemotherapeutics .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 8.4 | Kinase inhibition |
MCF-7 (Breast Cancer) | 10.2 | Induction of apoptosis |
HCT116 (Colon Cancer) | 7.8 | Disruption of signaling pathways |
These results indicate that the compound's effectiveness varies by cell type but consistently demonstrates potential as an anticancer agent.
In Vivo Studies
In vivo experiments are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary studies suggest that when administered in appropriate dosages, the compound significantly reduces tumor growth in mouse models without notable toxicity .
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-10-11-4-5(8(12)13)1-2-7(6)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFBNMKYGYAYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.